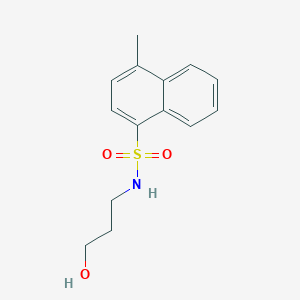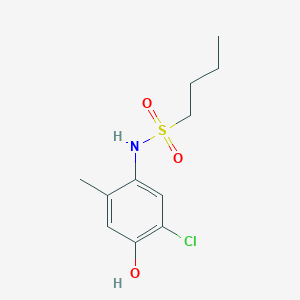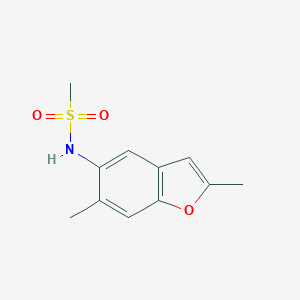![molecular formula C10H13NO5S B229829 3-[(2-Hydroxyethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B229829.png)
3-[(2-Hydroxyethyl)sulfamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxyethyl)sulfamoyl]-4-methylbenzoic acid, also known as Meclofenamic acid (MA), is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for decades as a treatment for various inflammatory diseases. MA is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. MA has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
MA exerts its anti-inflammatory effects by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is an inducible enzyme that is upregulated in response to inflammation and is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, MA reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
MA has been shown to have a range of biochemical and physiological effects beyond its anti-inflammatory properties. Studies have demonstrated that MA can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair. Inhibition of MMP activity by MA may have implications in the treatment of various diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MA in laboratory experiments is its well-established safety profile. MA has been used clinically for decades and has a well-documented safety profile. However, one limitation of using MA in laboratory experiments is its relatively low potency compared to other NSAIDs. This may require the use of higher concentrations of MA in experiments, which could lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on MA. One area of interest is the development of more potent analogs of MA that could be used in the treatment of inflammatory diseases. Another area of interest is the investigation of the role of MMP inhibition in the therapeutic effects of MA. Additionally, there is potential for the use of MA in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the molecular mechanisms underlying the biological effects of MA.
Synthesemethoden
MA can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydroxyethylsulfamide. This is followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
MA has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, and cancer. Studies have shown that MA can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. By inhibiting COX activity, MA reduces inflammation and pain associated with various diseases.
Eigenschaften
Molekularformel |
C10H13NO5S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
WGORYHSYKOIFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)
homocysteine](/img/structure/B229749.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)




![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)